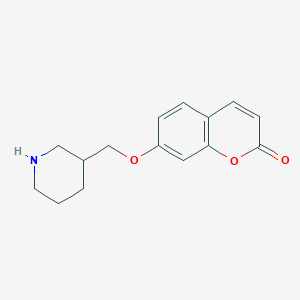

3-(3-Azetidinyloxy)-N,N-diethylaniline

Descripción general

Descripción

3-(3-Azetidinyloxy)-N,N-diethylaniline (3-ADEA) is an important synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. It is a versatile building block for the synthesis of a variety of compounds, such as tertiary amines, quaternary ammonium salts, and azo compounds. In addition, it is an important intermediate in the synthesis of many biologically active compounds, such as antibiotics, antifungal agents, and antiviral agents.

Aplicaciones Científicas De Investigación

Advanced Oxidation Processes

Compounds like 3-(3-Azetidinyloxy)-N,N-diethylaniline, which contain nitrogen atoms, often participate in advanced oxidation processes (AOPs). AOPs are used for the degradation of nitrogen-containing hazardous compounds, including aliphatic and aromatic amines, dyes, and pesticides. These processes are effective in mineralizing resistant compounds and improving treatment efficacy in water purification systems. AOPs can significantly impact the degradation efficiencies of such compounds, focusing on mechanisms that involve specific attacks on nitrogen atoms and optimizing parameters like pH and treatment time to achieve higher degradation rates (Bhat & Gogate, 2021).

Synthesis of Pseudopeptides

The Ugi four-component reactions (U-4CRs) and Joullié-Ugi three-component reactions (JU-3CRs) are significant in synthesizing pseudopeptides. These reactions utilize cyclic imines and can lead to the efficient preparation of a wide variety of heterocyclic compounds connected to the peptide backbone, which are crucial in drug development and natural product synthesis. Such methodologies are particularly relevant for compounds like 3-(3-Azetidinyloxy)-N,N-diethylaniline, where the azetidine ring can be a key structural feature in designing novel synthetic routes (Nazeri et al., 2020).

Nitrogen Management in Agriculture

Nitrogen-containing compounds play a crucial role in agricultural settings, especially in nitrogen management strategies aimed at reducing nitrate leaching in tile-drained soils. Understanding the behavior of such compounds can help in developing better practices for nutrient use efficiency, which is vital for minimizing the environmental impact of agriculture. Studies have focused on various factors, including crop selection, soil organic matter levels, and optimized nitrogen application techniques, to reduce nonpoint nitrate loss from agricultural fields to water resources (Dinnes et al., 2002).

Propiedades

IUPAC Name |

3-(azetidin-3-yloxy)-N,N-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-3-15(4-2)11-6-5-7-12(8-11)16-13-9-14-10-13/h5-8,13-14H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKPZCQIOBNCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=CC=C1)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azetidin-3-yloxy)-N,N-diethylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate](/img/structure/B1394592.png)

![4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-2-propenoyl]benzenecarbonitrile](/img/structure/B1394597.png)

![Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B1394605.png)